molecular formula C9H9N3O2S B105758 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 923737-07-9

4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B105758
M. Wt: 223.25 g/mol
InChI Key: NUNLMHVODYNYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid" is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceuticals. The structure of thieno[2,3-d]pyrimidine derivatives is known to be significant in biology and medicine, as it is related to the pyrimidine bases found in DNA .

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been explored in various studies. For instance, a one-pot synthesis method has been reported for the creation of novel pyrimido[4,5-d]pyrimidine derivatives, which are structurally related to thieno[2,3-d]pyrimidine compounds . Another study describes the synthesis of methyl esters of pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are structurally similar and could provide insights into the synthesis of the compound . Additionally, the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has been achieved, further demonstrating the synthetic accessibility of thieno[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been studied extensively. For example, the crystallization of 4-amino-5-chloro-2,6-dimethylpyrimidine with carboxylic acids has led to the formation of cocrystals, revealing insights into the molecular recognition processes involving hydrogen bonding, which is crucial for the targeted drug action of pharmaceuticals containing this functionality .

Chemical Reactions Analysis

The reactivity of thieno[2,3-d]pyrimidine derivatives has been explored in various chemical reactions. The study of 6-[(dimethylamino)methylene]aminouracil has shown that it can react with heterocumulenes to form pyrimido[4,5-d]pyrimidine derivatives . Moreover, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid through diazotization and coupling reactions indicates the potential for diverse chemical transformations involving the amino and methyl groups on the pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of amino and methyl groups, as well as the potential for various tautomeric forms, can affect properties such as solubility, melting point, and reactivity. The cocrystal studies provide evidence for different tautomeric forms of the cation, which can have implications for the compound's physical properties and its interactions with other molecules . Additionally, the antimicrobial activity of related compounds has been assessed, indicating that these derivatives can have significant biological activity .

Scientific Research Applications

  • PARP-1 Inhibitors

    • Field : Cancer Research
    • Application : Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been used as potential inhibitors against PARP-1 .
    • Method : The compounds were synthesized and evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
    • Results : The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC 50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively compared to that of Olaparib 5.77 nM .
  • Anti-Inflammatory Agents

    • Field : Pharmacology
    • Application : Pyrimidines have been known to display a range of pharmacological effects including anti-inflammatory .
    • Method : Numerous methods for the synthesis of pyrimidines are described .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Chemotherapeutic Agents

    • Field : Cancer Research
    • Application : There has been some interest in monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
    • Method : The synthesis of monastrol involves the utilization of Lewis acid promoter, Yb (OTf)3 .
    • Results : Monastrol is being studied as a potential chemotherapeutic agent for cancer .
  • Anticancer Activity

    • Field : Oncology
    • Application : Novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells .
    • Method : The derivatives were synthesized and tested for their anticancer activity .
    • Results : Compound 16 displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
  • Inhibitors of Immune-Induced Nitric Oxide Generation

    • Field : Immunology
    • Application : Numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives were reported for their possible inhibitory effects against immune-induced nitric oxide generation .
    • Method : The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
    • Results : Regardless of the substitution pattern at position-5, 2-amino-4,6-dihydroxypyrimidines showed inhibitory response .
  • Photochemical Synthesis

    • Field : Organic Chemistry
    • Application : Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere .
    • Method : The synthesis was performed under visible light and air atmosphere .
    • Results : The study reported the successful synthesis of pyrano[2,3-d]pyrimidine scaffolds .

properties

IUPAC Name

4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-3-5-7(10)11-4(2)12-8(5)15-6(3)9(13)14/h1-2H3,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNLMHVODYNYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.